molecular formula C19H23N7 B2660912 N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946217-99-8

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2660912
CAS No.: 946217-99-8
M. Wt: 349.442
InChI Key: BNZXQZNDRFRXRQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C19H23N7 and its molecular weight is 349.442. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4C_{15}H_{20}N_{4}, with a molecular weight of approximately 256.35 g/mol. Its structure includes a pteridine core, substituted with a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives.
  • Introduction of the Dimethylphenyl Group : This is achieved via nucleophilic aromatic substitution using a suitable dimethylphenyl halide.
  • Attachment of the Methylpiperazinyl Group : The final step involves reacting the intermediate with 4-methylpiperazine under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with neurological functions and cancer progression.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits:

  • Antitumor Activity : Initial tests suggest cytotoxic effects against various cancer cell lines.
  • CNS Activity : Potential modulation of neurotransmitter systems has been observed, indicating possible applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of similar pteridine derivatives:

  • Study on Antitumor Effects : A derivative exhibited significant cytostatic activity against pancreatic cancer cell lines, highlighting the potential for pteridine compounds in oncology .
  • CNS Activity Investigation : Research on related compounds demonstrated high-affinity binding to dopamine D2 receptors, suggesting that modifications in the pteridine structure can enhance neuropharmacological properties .
  • Comparative Analysis with Other Pteridines : A comparative study indicated that variations in substituents (e.g., halogen substitutions) can lead to different receptor affinities and biological activities .

Comparison of Pteridine Derivatives

Compound NameMolecular FormulaKey Features
This compoundC15H20N4Potential antitumor and CNS activity
N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineC15H20N4Similar structure; differing biological activity
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amineC15H20N4ClNotable for enzyme inhibition potential

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-4-5-14(2)15(12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZXQZNDRFRXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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